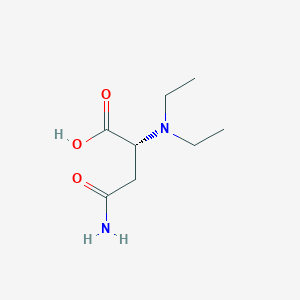
Diethyl-D-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-D-asparagine is a derivative of the amino acid asparagine, where the hydrogen atoms of the amino group are replaced by ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl-D-asparagine can be synthesized through the reaction of D-asparagine with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction proceeds as follows:
D-Asparagine+Diethyl sulfate→this compound+Sodium sulfate
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl-D-asparagine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl-D-aspartic acid.
Reduction: Reduction of this compound can yield this compound alcohol.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst such as palladium on carbon and are carried out under an inert atmosphere.
Major Products
Oxidation: Diethyl-D-aspartic acid
Reduction: this compound alcohol
Substitution: Various alkyl or aryl derivatives of this compound
Scientific Research Applications
Diethyl-D-asparagine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein synthesis and metabolism.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of certain metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
Diethyl-D-asparagine exerts its effects by interacting with specific enzymes and receptors in the body. It is involved in the metabolic control of cell functions, particularly in nerve and brain tissue. The compound is biosynthesized from aspartic acid and ammonia by the enzyme asparagine synthetase. It plays a crucial role in the synthesis of proteins and other essential biomolecules.
Comparison with Similar Compounds
Similar Compounds
- D-asparagine
- Diethyl-L-asparagine
- Diethyl-D-aspartic acid
Uniqueness
Diethyl-D-asparagine is unique due to its specific ethyl substitutions, which confer distinct chemical and biological properties compared to its analogs. These substitutions can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2R)-4-amino-2-(diethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-3-10(4-2)6(8(12)13)5-7(9)11/h6H,3-5H2,1-2H3,(H2,9,11)(H,12,13)/t6-/m1/s1 |
InChI Key |
ACYJFVSEJUENGJ-ZCFIWIBFSA-N |
Isomeric SMILES |
CCN(CC)[C@H](CC(=O)N)C(=O)O |
Canonical SMILES |
CCN(CC)C(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















